N-[4-(aminomethyl)oxan-4-yl]-2-fluoro-4,5-dimethoxybenzenesulfonamide
Description
N-[4-(aminomethyl)oxan-4-yl]-2-fluoro-4,5-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxane ring, a fluorinated aromatic ring, and a sulfonamide group, making it an interesting subject for chemical and biological studies.
Properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-2-fluoro-4,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O5S/c1-20-11-7-10(15)13(8-12(11)21-2)23(18,19)17-14(9-16)3-5-22-6-4-14/h7-8,17H,3-6,9,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJAVQREIOXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)NC2(CCOCC2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)oxan-4-yl]-2-fluoro-4,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the oxane ring, followed by the introduction of the aminomethyl group. The fluorinated aromatic ring is then synthesized separately and coupled with the oxane derivative. Finally, the sulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)oxan-4-yl]-2-fluoro-4,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-2-fluoro-4,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The fluorinated aromatic ring may enhance binding affinity to certain receptors, while the oxane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate: This compound also features an oxane ring and an aminomethyl group but differs in its functional groups and overall structure.
N-[4-(aminomethyl)oxan-4-yl]-4-methanesulfonylbenzamide: Similar in structure but with different substituents on the aromatic ring.
Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]: Another related compound with a different functional group arrangement.
Uniqueness
N-[4-(aminomethyl)oxan-4-yl]-2-fluoro-4,5-dimethoxybenzenesulfonamide is unique due to its combination of a fluorinated aromatic ring, an oxane ring, and a sulfonamide group. This combination provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
